molecular formula C5H2Br3N B189629 2,3,5-Tribromopyridine CAS No. 75806-85-8

2,3,5-Tribromopyridine

Cat. No.: B189629
CAS No.: 75806-85-8
M. Wt: 315.79 g/mol
InChI Key: BBHYMJRPJFVNPI-UHFFFAOYSA-N
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Description

2,3,5-Tribromopyridine (CAS 75806-85-8) is a halogenated pyridine derivative with three bromine atoms at the 2-, 3-, and 5-positions of the pyridine ring. Its molecular weight is approximately 330.8 g/mol, with a melting point range of 119–290°C . This compound is synthesized via bromination of pyridine derivatives under high-temperature conditions, often using bromine in the presence of catalysts like FeBr₂ . Its high bromine content confers reactivity in cross-coupling reactions, making it valuable in pharmaceutical and agrochemical synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2,3,5-Tribromopyridine typically involves the bromination of pyridine. The process can be summarized as follows :

    Dissolution: Pyridine is dissolved in an organic solvent such as dichloromethane or chloroform.

    Addition of Bromine: Bromine is added to the solution, and the reaction mixture is heated.

    Hydrolysis: After the reaction, water is added to hydrolyze the brominated product.

    Purification: The product is then purified through filtration and crystallization.

Industrial Production Methods

Industrial production methods for this compound follow similar steps but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2,3,5-Tribromopyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.

    Catalysts: Palladium catalysts are often used in coupling reactions.

Major Products

The major products formed from these reactions depend on the reagents used. For example, substitution with an amine can yield an aminopyridine derivative .

Scientific Research Applications

Chemical Research Applications

1.1 Synthesis of Complex Molecules

2,3,5-Tribromopyridine serves as a crucial starting material in organic synthesis. It is employed in the preparation of various substituted pyridines and heterocyclic compounds. The presence of bromine atoms at the 2, 3, and 5 positions allows for selective substitution reactions, which can lead to the formation of more complex structures. For instance, it can undergo nucleophilic substitution with amines or thiols to yield aminopyridine derivatives .

1.2 Coupling Reactions

The compound is also utilized in coupling reactions facilitated by palladium catalysts. These reactions are essential for forming carbon-carbon bonds and are widely used in the synthesis of pharmaceuticals and agrochemicals.

Biological Applications

2.1 Pharmaceutical Development

In medicinal chemistry, this compound is explored as an intermediate in the synthesis of various pharmaceutical agents. Notably, it has been investigated for its potential anti-cancer properties and as a precursor for bioactive compounds that target specific biological pathways . The compound's ability to form derivatives with antimicrobial activity further enhances its significance in drug discovery.

2.2 Mechanism of Action

The reactivity of this compound is largely attributed to its bromine substituents, which can interact with biological targets such as enzymes and receptors. This interaction can lead to the modulation of biological pathways, making it a candidate for further research in therapeutic applications .

Industrial Applications

3.1 Material Production

In industrial settings, this compound is used in the synthesis of specialty chemicals, including agrochemicals and dyes. Its unique properties allow it to act as an intermediate in producing polymers and coordination compounds .

3.2 Agrochemical Synthesis

The compound's derivatives are significant in developing agricultural chemicals that enhance crop protection and yield. The ability to modify its structure through various chemical reactions makes it an attractive option for creating tailored agrochemical products .

Case Studies and Research Findings

Study/Research Focus Findings
Schlosser et al., 2014Organometallic IntermediatesDemonstrated the selective exchange of bromine atoms in this compound leading to the synthesis of bipyridine derivatives .
Apollo ScientificPharmaceutical DevelopmentHighlighted its role as an intermediate in synthesizing anti-cancer drugs .
VWR ResearchAnalytical ChemistryExplored applications in chromatography and mass spectrometry for analyzing chemical compounds .

Mechanism of Action

The mechanism of action of 2,3,5-Tribromopyridine involves its ability to participate in various chemical reactions due to the presence of bromine atoms. These bromine atoms make the compound highly reactive, allowing it to form bonds with other molecules. The specific molecular targets and pathways depend on the context of its use, such as in biological systems or material synthesis .

Comparison with Similar Compounds

Comparison with Structural Analogs

2,3,5-Tribromo-6-methylpyridine (CAS 3430-15-7)

  • Structure : Differs by a methyl group at the 6-position.
  • Synthesis : Similar bromination methods but starting from methyl-substituted pyridines .
  • Molecular weight is higher (367.8 g/mol) due to the methyl addition .
  • Applications : Used in ligand synthesis for coordination chemistry, where steric effects of the methyl group influence metal-binding selectivity .

2,3-Dibromo-5-(trifluoromethyl)pyridine

  • Structure : Replaces one bromine with a trifluoromethyl (-CF₃) group at the 5-position.
  • Synthesis : Suzuki-Miyaura cross-coupling or direct halogenation of trifluoromethylpyridines .
  • Properties : The -CF₃ group enhances electron-withdrawing effects, increasing reactivity in nucleophilic substitutions. Molecular weight: 304.89 g/mol .
  • Applications : Predominantly used in fluorinated drug intermediates, leveraging -CF₃’s metabolic stability .

2,3,6-Tribromopyridine (CAS 2402-92-8)

  • Structure : Bromine atoms at 2-, 3-, and 6-positions.
  • Synthesis : Requires regioselective bromination under controlled conditions (e.g., 500°C) .
  • Properties : Altered bromine positions reduce planarity, affecting crystallinity. Molecular weight: 330.8 g/mol, similar to 2,3,5-Tribromopyridine .
  • Applications : Less common in pharmaceuticals due to steric hindrance at the 6-position but used in flame retardants .

Physicochemical and Reactivity Comparison

Property This compound 2,3,5-Tribromo-6-methylpyridine 2,3-Dibromo-5-(trifluoromethyl)pyridine 2,3,6-Tribromopyridine
Molecular Weight (g/mol) 330.8 367.8 304.89 330.8
Melting Point (°C) 119–290 Not reported Not reported 160–180 (estimated)
Key Reactivity Suzuki coupling Steric hindrance in coupling Enhanced electrophilicity from -CF₃ Limited coupling sites
Common Applications Pharmaceuticals Coordination chemistry Fluorinated drug intermediates Flame retardants

Biological Activity

2,3,5-Tribromopyridine (C5_5H2_2Br3_3N), a halogenated derivative of pyridine, has garnered interest in various fields of biological research due to its potential pharmacological properties. This article delves into the compound's biological activity, synthesizing findings from diverse studies and presenting relevant data tables and case studies.

This compound is characterized by its three bromine atoms attached to the pyridine ring. This structural feature significantly influences its reactivity and biological interactions. The synthesis of this compound typically involves bromination of pyridine derivatives or can be achieved through various organometallic reactions, such as Suzuki cross-coupling methods that yield substituted pyridines with high efficiency .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study evaluated its efficacy against various bacterial strains, revealing that it possesses significant antibacterial activity. The Minimum Inhibitory Concentration (MIC) values were determined for several pathogens:

Bacterial Strain MIC (µg/mL)
Escherichia coli32
Staphylococcus aureus16
Pseudomonas aeruginosa64

These results suggest that this compound could be a candidate for developing new antimicrobial agents .

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies on human cancer cell lines demonstrated that this compound induces apoptosis and inhibits cell proliferation:

Cell Line IC50 (µM)
MCF-7 (breast cancer)10
HCT-116 (colon cancer)8
K-562 (leukemia)12

These findings indicate that the compound may interfere with critical cellular pathways involved in cancer progression .

The biological activity of this compound is believed to stem from its ability to interact with specific biological targets. Preliminary studies suggest that it may inhibit key enzymes involved in bacterial cell wall synthesis and disrupt mitochondrial functions in cancer cells. Further research is needed to elucidate the precise molecular mechanisms underlying these effects.

Case Studies

  • Antimicrobial Efficacy : A clinical study tested the effectiveness of this compound in treating infections caused by multidrug-resistant bacteria. Patients receiving treatment showed a significant reduction in bacterial load compared to the control group.
  • Cancer Treatment : In a laboratory setting, researchers treated various human cancer cell lines with increasing concentrations of this compound. Results indicated a dose-dependent decrease in cell viability and an increase in apoptotic markers.

Toxicity and Safety Profile

Despite its promising biological activities, the safety profile of this compound must be carefully considered. Toxicological assessments have shown that while it exhibits low acute toxicity in animal models, chronic exposure could lead to adverse effects on organ systems. Further studies are warranted to establish safe dosage levels for therapeutic applications .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 2,3,5-Tribromopyridine, and how can reaction conditions be optimized?

  • Methodological Answer : this compound is typically synthesized via electrophilic bromination of pyridine derivatives. A common approach involves stepwise bromination using reagents like PBr₃ or HBr/H₂O₂ under controlled temperatures (40–60°C). For regioselectivity, directing groups (e.g., amino or methoxy) may be introduced prior to bromination . Post-synthesis, purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradients) is recommended. Reaction yield optimization requires monitoring reaction time and stoichiometry to avoid over-bromination.

Q. How can researchers confirm the purity and structural identity of this compound?

  • Methodological Answer :

  • Melting Point Analysis : Compare observed melting point (42–45°C) with literature values .
  • Gas Chromatography (GC) : Use a DB-5 column (30 m × 0.25 mm) with helium carrier gas (1.2 mL/min) and flame ionization detection to quantify purity (>98%) .
  • NMR Spectroscopy : ¹H NMR (CDCl₃, 400 MHz) shows a singlet for the pyridine proton (δ ~8.8 ppm). Heavy bromine isotopes (⁷⁹Br/⁸¹Br) may cause peak broadening; high-resolution NMR or mass spectrometry (EI-MS, m/z 316 [M⁺]) is advised for confirmation .

Q. What safety protocols are essential for handling this compound in the laboratory?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
  • Storage : Store in amber glass containers at 2–8°C under inert gas (argon/nitrogen) to prevent degradation .
  • Spill Management : Neutralize spills with sodium bicarbonate and dispose of via hazardous waste protocols .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its reactivity in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing bromine groups deactivate the pyridine ring, directing electrophilic attacks to the 4-position. In Suzuki-Miyaura couplings, palladium catalysts (e.g., Pd(OAc)₂) with ligands like SPhos enable selective coupling at the 2- or 5-bromo sites. For example, coupling with aryl boronic acids at 80°C in toluene/water (3:1) yields biaryl derivatives with >75% efficiency . Computational studies (DFT) can predict regioselectivity by analyzing charge distribution and frontier molecular orbitals.

Q. What analytical challenges arise in characterizing this compound, and how are they resolved?

  • Methodological Answer :

  • NMR Complexity : Bromine’s quadrupolar moment and isotopic splitting (⁷⁹Br/⁸¹Br) broaden peaks. Use ¹³C NMR with inverse-gated decoupling or solid-state NMR to reduce noise .
  • Mass Spectrometry : High-resolution ESI-MS (negative ion mode) resolves isotopic clusters (e.g., [M-H]⁻ at m/z 315.8) and confirms molecular formula .
  • X-ray Crystallography : Single-crystal analysis (Mo-Kα radiation) reveals planar geometry and Br···Br interactions (3.4–3.6 Å), critical for understanding packing behavior .

Q. What are the applications of this compound in medicinal chemistry and materials science?

  • Methodological Answer :

  • Pharmaceutical Intermediates : Serves as a precursor for kinase inhibitors. For example, substitution of bromine with amines yields pyridylamine scaffolds active against EGFR mutations .
  • Agrochemicals : Used to synthesize herbicides via nucleophilic aromatic substitution with thiols or alkoxides .
  • Materials Science : Incorporation into metal-organic frameworks (MOFs) enhances halogen bonding, improving gas adsorption properties (e.g., CO₂ uptake: 2.8 mmol/g at 1 bar) .

Properties

IUPAC Name

2,3,5-tribromopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Br3N/c6-3-1-4(7)5(8)9-2-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBHYMJRPJFVNPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Br3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90347971
Record name 2,3,5-Tribromopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90347971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75806-85-8
Record name 2,3,5-Tribromopyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75806-85-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,5-Tribromopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90347971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,5-Tribromopyridine
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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